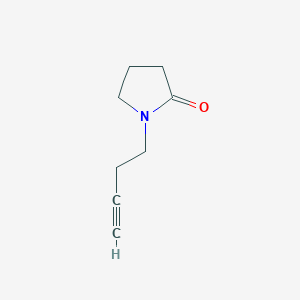

1-(But-3-yn-1-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-but-3-ynylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-3-6-9-7-4-5-8(9)10/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKJAWSEYYHZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Potential of 1 but 3 Yn 1 Yl Pyrrolidin 2 One

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group, amenable to a variety of addition and coupling reactions.

Catalytic Hydrogenation and Semihydrogenation Studies

The triple bond of 1-(but-3-yn-1-yl)pyrrolidin-2-one can be fully or partially reduced under catalytic hydrogenation conditions. Complete hydrogenation to the corresponding alkane, 1-butylpyrrolidin-2-one, can be achieved using catalysts such as platinum or palladium on carbon. rsc.org

Of greater synthetic interest is the selective semihydrogenation to yield the alkene, 1-(but-3-en-1-yl)pyrrolidin-2-one. This transformation can be accomplished with high stereoselectivity. For instance, the use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, yielding the (Z)-alkene. rsc.org Other methods for achieving Z-selective semihydrogenation of terminal alkynes include electrochemical methods using nickel complexes. nsf.govnih.govuchicago.edu Conversely, anti-selective reduction to the (E)-alkene can be achieved using dissolving metal reductions, such as sodium in liquid ammonia.

| Catalyst System | Product | Stereochemistry | Reference(s) |

| Pt/C or Pd/C, H₂ | 1-Butylpyrrolidin-2-one | N/A (Alkane) | rsc.org |

| Lindlar's Catalyst, H₂ | (Z)-1-(But-3-en-1-yl)pyrrolidin-2-one | syn-addition (Z-alkene) | rsc.org |

| Ni Complex (electrochemical) | (Z)-1-(But-3-en-1-yl)pyrrolidin-2-one | Z-selective | nsf.govnih.govuchicago.edu |

| Na, NH₃ (l) | (E)-1-(But-3-en-1-yl)pyrrolidin-2-one | anti-addition (E-alkene) | nih.gov |

Hydrosilylation Reactions and Stereochemical Outcomes

Hydrosilylation of the terminal alkyne in this compound offers a route to vinylsilanes, which are valuable synthetic intermediates. The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst and reaction conditions. nih.govscientificspectator.com Platinum catalysts, such as Karstedt's catalyst, are commonly used and can lead to a mixture of the α- and β-isomers, with the (E)-β-isomer often being the major product. researchgate.net

Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to catalyze the trans-addition of silanes to terminal alkynes, leading selectively to the (E)-β-vinylsilane. nih.gov Cobalt-catalyzed hydrosilylation has also emerged as a method to access various silyl-hydrocarbons. rsc.org The choice of silane (B1218182) can also influence the outcome of the reaction. researchgate.net

| Catalyst | Predominant Product(s) | Stereochemistry | Reference(s) |

| Platinum catalysts (e.g., Karstedt's) | α- and (E)-β-vinylsilanes | Mixture, often (E)-β major | researchgate.net |

| [Cp*Ru(MeCN)₃]PF₆ | (E)-β-vinylsilane | trans-addition | nih.gov |

| Cobalt catalysts | Varies (alkenylsilanes) | Dependent on catalyst system | rsc.org |

Cross-Coupling Reactions (e.g., Sonogashira coupling, Click Chemistry Adaptations)

The terminal alkyne of this compound is an excellent substrate for carbon-carbon bond-forming cross-coupling reactions.

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating substituted alkynes. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions are generally tolerant of a wide range of functional groups, including amides, making it suitable for the functionalization of this compound. rsc.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

| Reagents | Product Type | Catalyst System | Reference(s) |

| Aryl/Vinyl Halide | 1-(4-Aryl/Vinyl-but-3-yn-1-yl)pyrrolidin-2-one | Pd catalyst, Cu(I) co-catalyst, Amine base | rsc.orgwikipedia.orgorganic-chemistry.org |

| N-Acylsaccharin | Ynone | Palladium catalyst (copper-free) | rsc.org |

Click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. nih.gov The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) source would be expected to yield the corresponding 1,4-disubstituted triazole. nih.gov Ruthenium-catalyzed azide-alkyne cycloadditions, in contrast, can lead to the 1,5-disubstituted regioisomer. nih.gov

| Reagent | Product Type | Catalyst | Regioselectivity | Reference(s) |

| Organic Azide | 1-((1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | Copper(I) | 1,4-disubstituted | nih.gov |

| Organic Azide | 1-((1-Aryl/Alkyl-1H-1,2,3-triazol-5-yl)methyl)pyrrolidin-2-one | Ruthenium | 1,5-disubstituted | nih.gov |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The alkyne moiety can participate as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. wikipedia.org For example, reaction with nitrile oxides would generate isoxazoles, while reaction with azomethine ylides would yield pyrroline (B1223166) derivatives. wikipedia.orgyoutube.com These reactions are a powerful tool for constructing complex heterocyclic systems. nih.govacs.org

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org

| 1,3-Dipole | Heterocyclic Product | Reference(s) |

| Nitrile Oxide | Isoxazole | wikipedia.orgyoutube.com |

| Azide | Triazole (Huisgen cycloaddition) | wikipedia.org |

| Azomethine Ylide | Pyrroline | wikipedia.org |

| Nitrone | Isoxazoline | rsc.org |

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to electrophilic addition . For example, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the initial vinyl carbocation intermediate. libretexts.org Halogenation with reagents like Br₂ would lead to the corresponding di- or tetra-haloalkanes depending on the stoichiometry.

Nucleophilic addition to the terminal alkyne can also occur, particularly if the alkyne is activated. More commonly, the terminal alkyne can be deprotonated with a strong base to form a nucleophilic acetylide anion. This anion can then participate in nucleophilic addition reactions, for instance, with aldehydes or ketones to form propargyl alcohols. youtube.com

| Reaction Type | Reagent | Expected Product(s) | Regioselectivity | Reference(s) |

| Electrophilic Addition | Hydrogen Halide (HX) | 1-(4-Halo-but-3-en-1-yl)pyrrolidin-2-one | Markovnikov | libretexts.org |

| Electrophilic Addition | Halogen (X₂) | 1-(3,4-Dihalo-but-3-en-1-yl)pyrrolidin-2-one | - | libretexts.org |

| Nucleophilic Addition (via acetylide) | Aldehyde/Ketone | Propargyl alcohol derivative | - | youtube.com |

Reactions Involving the Pyrrolidin-2-one Lactam Core

The lactam part of the molecule also possesses reactive sites. The carbonyl group can undergo nucleophilic attack, and the α-protons can be involved in enolate chemistry.

The amide bond of the pyrrolidin-2-one ring can be cleaved under certain conditions. For instance, hydrolysis with strong acids or bases can open the lactam ring to form the corresponding γ-amino acid derivative, 4-aminobutanoic acid. chemicalbook.com In the case of N-substituted pyrrolidinones, basic hydrolysis can be a complex process. researchgate.net

The carbonyl group of the lactam can be reduced . A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which in the case of N-substituted pyrrolidin-2-ones, can lead to the formation of the corresponding pyrrolidine (B122466). rsc.orgcapes.gov.br Depending on the reaction conditions and the substrate, partial reduction to a carbinolamine is also possible. rsc.org

Furthermore, the pyrrolidine ring can be functionalized at the α-position to the nitrogen. rsc.org

| Reaction Type | Reagent/Condition | Product Type | Reference(s) |

| Hydrolysis | Strong Acid or Base | γ-Aminobutyric acid derivative | chemicalbook.comresearchgate.net |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(But-3-yn-1-yl)pyrrolidine | rsc.orgcapes.gov.br |

| α-Arylation | Quinone monoacetal, Base | α-Aryl-substituted pyrrolidine derivative | rsc.org |

Nucleophilic Acyl Substitution at the Lactam Carbonyl

The carbonyl group of the pyrrolidinone ring in this compound is an electrophilic center susceptible to nucleophilic acyl substitution. This class of reactions proceeds through a characteristic addition-elimination mechanism, wherein a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels the leaving group, resulting in a net substitution at the acyl position. nih.govresearchgate.netmdpi.comresearchgate.net

The reactivity of the lactam towards nucleophiles is influenced by factors such as the nature of the nucleophile and the reaction conditions. Strong nucleophiles can directly attack the carbonyl carbon. For instance, hydrolysis under acidic or basic conditions would lead to the ring-opened product, 4-aminobutanoic acid, with the concomitant release of the butynyl side chain. Similarly, aminolysis with primary or secondary amines would yield the corresponding amides.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| H₂O/H⁺ or OH⁻ | 4-(but-3-yn-1-ylamino)butanoic acid | Aqueous acid or base, heat |

| R-NH₂ | N-substituted 4-(but-3-yn-1-ylamino)butanamide | Heat |

| LiAlH₄ | 1-(But-3-yn-1-yl)pyrrolidine | Anhydrous ether or THF |

Alpha-Functionalization via Enolate Chemistry

The pyrrolidinone ring of this compound possesses acidic protons on the carbon atom alpha to the carbonyl group. In the presence of a strong base, such as lithium diisopropylamide (LDA), deprotonation at this position generates a nucleophilic enolate. rsc.orgresearchgate.net This enolate can then react with a variety of electrophiles, enabling the introduction of functional groups at the alpha-position. nih.govnih.gov

This alpha-functionalization is a powerful tool for elaborating the core structure of the molecule. For example, alkylation with alkyl halides, acylation with acid chlorides, and aldol (B89426) reactions with aldehydes or ketones can be envisioned. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and subsequent reactions.

| Electrophile | Product Type | Example Reagent |

|---|---|---|

| Alkyl Halide | α-Alkylated Pyrrolidinone | CH₃I |

| Aldehyde/Ketone | α-(β-Hydroxyalkyl) Pyrrolidinone | Benzaldehyde |

| Acid Chloride | α-Acyl Pyrrolidinone | Acetyl chloride |

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidinone Nucleus

The pyrrolidinone ring, a five-membered lactam, is generally stable but can undergo ring-opening reactions under forcing conditions. nih.govmdpi.com As mentioned in the context of nucleophilic acyl substitution, strong acidic or basic hydrolysis can cleave the amide bond, leading to the formation of the corresponding γ-amino acid derivative. Reductive cleavage using powerful reducing agents like lithium aluminum hydride reduces the amide to an amine, yielding 1-(but-3-yn-1-yl)pyrrolidine. researchgate.net

Ring-expansion reactions of pyrrolidinones are less common but can be achieved through specific synthetic strategies, often involving rearrangement reactions. For instance, certain photochemical or rearrangement reactions of substituted pyrrolidines have been shown to lead to the formation of six-membered piperidine (B6355638) rings. nih.govmdpi.comevitachem.com

Integrated Reactivity: Interplay Between the Alkyne and Lactam Functions

The coexistence of the alkyne and lactam functionalities within the same molecule opens up possibilities for unique reactivity patterns that are not observed with either functional group in isolation. The spatial proximity and electronic communication between these two groups can facilitate intramolecular reactions and influence selectivity.

Intramolecular Cascade Reactions Facilitated by Dual Functionality

The butynyl chain in this compound can participate in intramolecular cascade reactions, where the alkyne acts in concert with the lactam ring. For instance, under transition metal catalysis, the alkyne can be activated to undergo cyclization. Gold- or platinum-catalyzed intramolecular additions of nucleophiles to alkynes are well-established. researchgate.net In the case of this compound, the lactam oxygen or nitrogen could potentially act as an intramolecular nucleophile, leading to the formation of bicyclic products. nih.govrsc.orgrsc.org

Another possibility involves the activation of the C-H bond adjacent to the lactam nitrogen, followed by addition to the alkyne. Such intramolecular hydroamidation reactions, often catalyzed by transition metals like nickel or rhodium, can lead to the formation of new heterocyclic systems. researchgate.net

Chemo- and Regioselective Transformations of Hybrid Systems

The presence of two distinct reactive sites, the alkyne and the lactam, necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. mdpi.com For example, the terminal alkyne can undergo a variety of selective transformations without affecting the lactam. These include Sonogashira coupling with aryl halides, click chemistry with azides, and hydration to form a methyl ketone. nih.govnih.gov

Conversely, reactions can be designed to selectively target the lactam moiety. For instance, partial reduction of the lactam carbonyl to a hemiaminal could be achieved using specific reducing agents, leaving the alkyne untouched. The ability to selectively functionalize one part of the molecule while preserving the other is a key advantage in the synthesis of complex molecular architectures.

Conformational Effects on Reactivity

The three-dimensional structure and conformational flexibility of this compound can have a profound impact on its reactivity, particularly in intramolecular processes. The pyrrolidinone ring is not planar and can adopt various puckered conformations. researchgate.netnih.gov The relative orientation of the butynyl side chain with respect to the lactam ring will be influenced by these conformational preferences. researchgate.net

For an intramolecular reaction to occur, the reacting centers—the alkyne and a part of the lactam ring—must be able to come into close proximity. Certain conformations may favor such an arrangement, thereby lowering the activation energy for the intramolecular pathway. Conversely, other conformations may hold the reactive groups far apart, hindering intramolecular reactions and favoring intermolecular processes. Computational studies can provide insights into the preferred conformations and help predict the feasibility of intramolecular transformations. researchgate.net

Theoretical and Mechanistic Investigations of 1 but 3 Yn 1 Yl Pyrrolidin 2 One Chemistry

Computational Chemistry Studies on Reaction Pathways and Energetics

Computational chemistry is a powerful tool for predicting and understanding chemical reactivity. For 1-(but-3-yn-1-yl)pyrrolidin-2-one, computational studies would be instrumental in mapping out potential reaction pathways and understanding the factors that govern its transformations.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules and predicting their properties. In the context of this compound, DFT calculations would be essential for identifying the transition state structures of its various potential reactions, such as cyclization, addition, or polymerization. The energy of these transition states determines the activation energy of a reaction and, consequently, its rate.

For instance, in a hypothetical intramolecular cyclization, DFT could be used to model the transition state of the nitrogen atom of the pyrrolidinone ring attacking the alkyne. The calculated energy barrier for this process would provide a quantitative measure of its feasibility. While studies on related pyrrolidinone derivatives have utilized DFT for mechanistic insights, no such data exists for this compound. beilstein-journals.orgrsc.org

Table 1: Hypothetical DFT Data for Transition State Analysis of this compound Reactions

| Reaction Type | Hypothetical Transition State | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | N-alkyne attack | Data not available |

| Intermolecular Addition | Nucleophilic addition to alkyne | Data not available |

| Polymerization | Chain propagation step | Data not available |

This table illustrates the type of data that could be generated from DFT calculations but is currently unavailable in the literature.

Prediction of Kinetic versus Thermodynamic Selectivity in Transformations

Many chemical reactions can yield multiple products. The product distribution is often governed by whether the reaction is under kinetic or thermodynamic control. The kinetic product is the one that forms the fastest (lowest activation energy), while the thermodynamic product is the most stable one. nih.govnih.gov

For this compound, various transformations could exhibit this dichotomy. For example, in a catalyzed cyclization, different regioisomers or stereoisomers could be formed. Computational studies could predict the relative energies of the transition states leading to these different products, as well as the relative stabilities of the products themselves. This would allow for the prediction of whether a reaction will favor the kinetic or thermodynamic product under different conditions (e.g., temperature, reaction time). While the principles of kinetic and thermodynamic control are well-established, their specific application to the reactions of this compound remains uninvestigated. nih.govnih.gov

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates and mechanisms. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of a reaction. For reactions involving this compound, which has both polar (lactam) and nonpolar (butynyl chain) components, solvent effects are expected to be significant.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on reaction energetics. These studies could reveal, for example, whether a polar protic or a polar aprotic solvent would be more suitable for a particular transformation of this compound. Currently, there is no published research detailing such solvent effect studies for this specific compound.

Elucidation of Specific Reaction Mechanisms

Beyond theoretical predictions, the elucidation of reaction mechanisms requires experimental evidence. A combination of spectroscopic and spectrometric techniques, along with careful analysis of the role of catalysts and reagents, is necessary to build a complete picture of how a reaction proceeds.

Characterization of Intermediates through Spectroscopic and Spectrometric Techniques

The direct observation and characterization of reaction intermediates are cornerstones of mechanistic investigation. For reactions of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be crucial for identifying transient species.

For example, in a metal-catalyzed cyclization, it might be possible to detect organometallic intermediates by NMR. Similarly, the formation of unstable enamine or ketenimine intermediates could potentially be observed using low-temperature spectroscopic methods. While studies on other pyrrolidinone derivatives have successfully employed these techniques to characterize intermediates, no such work has been reported for this compound. nih.gov

Role of Catalysts and Reagents in Directed Reactivity

Catalysts and reagents play a pivotal role in directing the outcome of a chemical reaction. For this compound, the alkyne functionality is a prime target for catalytic activation. Transition metals such as gold, platinum, or palladium are known to catalyze a variety of transformations of alkynes.

A systematic study of different catalysts and reagents would be necessary to understand how to control the reactivity of this compound. For instance, one catalyst might favor an intramolecular cyclization, while another might promote an intermolecular reaction. The ligand environment around a metal catalyst can also have a dramatic effect on selectivity. The specific roles of various catalysts and reagents in the transformations of this compound are, as yet, unexplored.

Pathways Involving Radical Intermediates

The chemistry of this compound, particularly its behavior in radical-mediated transformations, offers fertile ground for theoretical and mechanistic exploration. While direct experimental studies on this specific molecule are not extensively documented, its structure, featuring a terminal alkyne and a lactam, suggests several potential pathways involving radical intermediates. These reactions are typically initiated by the formation of a radical which then interacts with the unsaturated butynyl side chain.

One of the most plausible pathways is an intramolecular radical cyclization. This process can be initiated by the addition of a radical species to the terminal alkyne. For instance, the addition of a thiyl radical (RS•), generated from a thiol or disulfide, to the C≡C triple bond is a well-established method for initiating such cyclizations. nih.govacsgcipr.org The initial anti-Markovnikov addition would produce a vinyl radical. This highly reactive intermediate could then cyclize by attacking the pyrrolidinone ring, though a 5-endo-trig cyclization onto the carbonyl carbon is generally disfavored. A more likely pathway involves a 5-exo-dig cyclization to form a five-membered ring, followed by subsequent reactions.

Alternatively, a carbon-centered radical, generated elsewhere in the molecule or from an external source, could add to the alkyne. Manganese(III)-based oxidative cyclizations are also a known method for generating radicals that can lead to the formation of complex heterocyclic systems. organic-chemistry.org In a hypothetical scenario, a radical could be generated at the carbon alpha to the carbonyl group, which could then lead to an intramolecular cyclization onto the alkyne.

The regioselectivity of these cyclizations is a key point of investigation. According to Baldwin's rules, 5-exo-dig cyclizations are favored over 6-endo-dig cyclizations for terminal alkynes. This suggests that a radical cyclization of this compound would likely lead to the formation of a five-membered ring fused to the pyrrolidinone nucleus. The table below outlines potential radical-initiated cyclization pathways for analogous N-alkynyl amide systems.

| Initiator/Reagent | Intermediate Radical Type | Primary Cyclization Mode | Resulting Structure Type | Reference Example |

|---|---|---|---|---|

| Thiyl Radical (e.g., PhS•) | Vinyl Radical | 5-exo-dig | Thiophene-fused heterocycle | Formation of thienopyrroles from diyne substrates. nih.gov |

| Tributyltin Hydride (Bu3SnH) / AIBN | Alkyl/Vinyl Radical | 5-exo-dig | Methylene-pyrrolizidinone | General principle of radical cyclization onto alkynes. uchicago.edu |

| Mn(OAc)3 | Carbon-centered radical | Cascade Cyclization | Complex polycyclic indole (B1671886) derivatives | Mn(III)-mediated cyclization of o-alkenyl aromatic isocyanides. organic-chemistry.org |

Mechanistic studies on related systems often employ computational methods, such as Density Functional Theory (DFT), to model the transition states and intermediates. Such calculations could elucidate the energy barriers for different cyclization pathways (e.g., 5-exo vs. 6-endo) and predict the stereochemical outcome of the reaction. These theoretical investigations are crucial for understanding the factors that control the reaction, such as the nature of the initiator, solvent effects, and temperature.

Conformational Analysis of this compound and Its Derivatives

The reactivity and properties of this compound are intrinsically linked to its three-dimensional structure. A thorough conformational analysis involves understanding the geometry of the pyrrolidinone ring, the orientation of the butynyl substituent, and the stereoelectronic effects that govern their interplay.

Stereo-Electronic Effects and Molecular Geometry

The molecular geometry of this compound is primarily defined by two structural units: the five-membered pyrrolidin-2-one ring and the N-butynyl side chain.

Pyrrolidin-2-one Ring Conformation: The five-membered lactam ring is not planar. It typically adopts one of two low-energy envelope (E) or twist (T) conformations to minimize steric strain. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. Theoretical studies on pyrrolidine (B122466) and its derivatives show that the energy barrier between these conformers is low, allowing for rapid interconversion at room temperature. acs.org For N-substituted pyrrolidinones, the substituent can influence the preferred puckering of the ring. researchgate.net

Amide Bond Planarity: A dominant stereoelectronic effect is the resonance delocalization of the nitrogen lone pair into the carbonyl group. utexas.eduunizin.org This gives the C-N amide bond significant partial double bond character, forcing the nitrogen atom and the three atoms connected to it (C2, C5 of the ring, and the first CH₂ of the side chain) to adopt a trigonal planar geometry. libretexts.org This planarity restricts rotation around the N-C(O) bond.

Butynyl Side Chain Orientation: The four-carbon chain provides significant conformational flexibility. The orientation of this chain relative to the pyrrolidinone ring is governed by steric and electronic interactions. The rotation around the N-CH₂ and CH₂-CH₂ single bonds will determine the spatial positioning of the terminal alkyne. Computational studies on related N-alkylated amides can provide insight into the preferred dihedral angles and the relative energies of different rotamers.

| Structural Feature | Parameter | Expected Value/State | Governing Factor |

|---|---|---|---|

| Amide Bond | C(O)-N Bond Length | ~1.33-1.35 Å | Resonance / Partial double bond character. libretexts.org |

| Amide Nitrogen | Hybridization | sp² | Lone pair delocalization into carbonyl π-system. utexas.edu |

| Pyrrolidine Ring | Puckering | Envelope (E) or Twist (T) | Minimization of torsional and angle strain. |

| N-C1' Bond | Rotation Barrier | Low | Single bond character. |

| Alkyne | C≡C-H Geometry | Linear | sp hybridization of carbon atoms. |

Impact of Conformation on Intra- and Intermolecular Reactions

The conformational preferences of this compound have a profound impact on its chemical reactivity. The spatial arrangement of the functional groups dictates their accessibility and proximity, which is critical for both intramolecular and intermolecular processes.

Intermolecular Reactions: The conformation of the molecule also influences how it interacts with other reagents. The steric environment around the key functional groups—the carbonyl oxygen, the α-protons, and the terminal alkyne—is determined by the puckering of the pyrrolidinone ring and the folding of the side chain.

Alkyne Accessibility: A coiled conformation might sterically hinder the terminal alkyne, reducing its reactivity towards external reagents in, for example, metal-catalyzed couplings or cycloadditions. An extended conformation would make the alkyne more accessible.

Carbonyl Reactivity: The accessibility of the carbonyl oxygen for coordination with Lewis acids or protonation is influenced by the orientation of the butynyl chain.

In essence, the observed reactivity of this compound in any given transformation will be a weighted average over its populated conformational states, as described by the Curtin-Hammett principle. Understanding the conformational landscape is therefore essential for predicting and controlling its chemical behavior.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Construction of Complex Pyrrolidine-Containing Natural Products and Analogues

The pyrrolidine (B122466) ring is a privileged scaffold found in a vast number of biologically active natural products and pharmaceuticals. The presence of this five-membered nitrogen-containing heterocycle often imparts significant pharmacological properties. 1-(But-3-yn-1-yl)pyrrolidin-2-one provides a readily available starting material for the stereoselective synthesis of intricate pyrrolidine-containing molecules.

Applications in Total Synthesis of Alkaloids (e.g., Clausenamide, Indolizines)

The terminal alkyne functionality of this compound is particularly amenable to a variety of chemical transformations, making it a key component in the total synthesis of complex alkaloids. Alkaloids containing the pyrrolidine motif, such as hygrine (B30402) and norhygrine, are of significant interest due to their biological activities.

While direct examples of the use of this compound in the synthesis of Clausenamide were not found in the provided search results, the construction of the core pyrrolidine structure is a common feature in the synthesis of many alkaloids. For instance, the synthesis of various pyrrolidine and piperidine (B6355638) alkaloids often involves the use of chiral precursors to establish the desired stereochemistry.

The synthesis of indolizine (B1195054) alkaloids, which feature a fused bicyclic system containing a pyrrolidine ring, represents another area where derivatives of this compound could be applied. Synthetic strategies towards indolizidines often employ methods that construct the pyrrolidine ring as a key step. A general approach to a new indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine (B3350400) was achieved through a one-pot three-component coupling followed by an oxidative cyclization reaction, highlighting the modularity of such synthetic routes.

Diversification of Pyrrolidinone Skeletons for Structure-Activity Relationship Studies

The ability to modify the structure of a lead compound is crucial for understanding its biological activity through structure-activity relationship (SAR) studies. The pyrrolidinone skeleton of this compound provides a versatile platform for generating a library of analogues. The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates.

The terminal alkyne can be elaborated through various reactions, such as click chemistry, hydroamination, and coupling reactions, to introduce a wide range of substituents. This allows for a systematic exploration of how different functional groups at this position influence the biological activity of the resulting compounds. For example, in the study of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications at different positions of the pyrrolidine scaffold had varying effects on their inhibitory properties. The construction of diverse pyrrolidine-based skeletons through methods like the Ag-catalyzed stereoselective addition-elimination reaction of azomethine ylides with nitroallyl acetates further underscores the importance of scaffold diversity in drug discovery.

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling new chemical transformations and improving the efficiency and selectivity of existing ones. The structural features of this compound make it an attractive starting material for the synthesis of new ligand architectures.

Development of N-Alkynylpyrrolidinone-Based Ligands for Transition Metal Catalysis

Phosphorus- and nitrogen-containing ligands are among the most important and widely used in transition-metal homogeneous catalysis. The pyrrolidinone nitrogen of this compound, in combination with the terminal alkyne, can be utilized to create bidentate or polydentate ligands. For example, the alkyne can be functionalized with a phosphorus-containing group to generate P,N-ligands, which have shown great utility in various catalytic reactions. These ligands can stabilize different oxidation states and geometries of the metal center during a catalytic cycle. The synthesis of N-alkenyl aziridines has been achieved through palladium-catalyzed and copper-catalyzed alkenylation reactions, demonstrating the utility of transition metals in forming C-N bonds with unsaturated systems.

Application in Enantioselective Transformations

The development of chiral ligands is essential for enantioselective catalysis, a field focused on the synthesis of single enantiomers of chiral molecules. The pyrrolidinone scaffold, being derived from the chiral pool or synthesized enantioselectively, can serve as a chiral backbone for new ligands. The stereogenicity of the carbons in the pyrrolidine ring can significantly influence the biological profile of drug candidates due to different binding modes to enantioselective proteins.

By attaching a coordinating group to the alkyne of an enantiomerically pure this compound derivative, a new chiral ligand can be created. Such ligands have the potential to be used in a variety of enantioselective transformations, such as asymmetric hydrogenation, allylic substitution, and hydroformylation. The design of chiral ligands that form dinuclear complexes has proven to be particularly effective in asymmetric catalysis.

Preparation of Functionally Diverse Organic Compounds

Beyond its role in the synthesis of specific natural products and ligands, this compound is a valuable starting material for the preparation of a broad spectrum of functionally diverse organic compounds. The pyrrolidin-2-one moiety itself is found in a number of nootropic drugs.

The terminal alkyne can undergo a plethora of chemical reactions, including:

Cycloaddition reactions: The alkyne can participate in [3+2] cycloadditions with azides (click chemistry) or other 1,3-dipoles to form five-membered heterocyclic rings.

Coupling reactions: Sonogashira, Heck, and other cross-coupling reactions allow for the formation of new carbon-carbon bonds, connecting the pyrrolidinone scaffold to various aryl or vinyl groups.

Hydration and hydrofunctionalization: The alkyne can be hydrated to form a methyl ketone or undergo hydroamination, hydrothiolation, or other additions to introduce diverse functional groups.

Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane, providing access to saturated side chains.

These transformations, combined with the reactivity of the lactam functionality within the pyrrolidinone ring, open up a vast chemical space for the synthesis of novel molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates from related pyrroline (B1223166) precursors highlights the potential for creating a wide range of functionalized pyrrolidine derivatives.

Access to Novel Heterocyclic Systems via Post-Functionalization of the Alkyne

The terminal alkyne of this compound serves as a gateway for the construction of diverse heterocyclic systems. The high reactivity of the carbon-carbon triple bond allows for various cycloaddition and cyclization reactions.

Research Findings:

The terminal alkyne can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is known for its high efficiency, specificity, and mild reaction conditions. nih.gov By reacting this compound with various organic azides, a library of novel triazole-containing pyrrolidinone derivatives can be synthesized. These derivatives are of interest in medicinal chemistry due to the prevalence of the triazole ring in pharmaceutical agents.

Furthermore, the alkyne functionality can participate in transition metal-catalyzed cyclization reactions to generate a variety of other heterocyclic structures. rsc.org For instance, reaction with suitable nitrogen-containing nucleophiles can lead to the formation of substituted pyridines or other nitrogen-containing heterocycles. nih.gov The specific outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for the targeted synthesis of complex molecular architectures.

The table below summarizes potential heterocyclic systems accessible from this compound.

| Reactant | Reaction Type | Resulting Heterocycle |

| Organic Azide (B81097) (R-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Nitrile Oxides (R-CNO) | 1,3-Dipolar Cycloaddition | Isoxazole |

| Hydrazines (R-NHNH₂) | Cyclocondensation | Pyrazole |

| Aminopyrazoles | Annulation | Pyrazolo[3,4-b]pyridine |

This table presents theoretically possible transformations based on known alkyne chemistry.

Synthesis of Compounds with Tunable Electronic Properties

The incorporation of the pyrrolidinone moiety and the versatile alkyne group allows for the synthesis of compounds with tailored electronic characteristics. The pyrrolidinone ring, being a polar lactam, can influence the solubility and electronic nature of the molecule. The alkyne can be used to extend conjugation and create chromophoric systems.

Research Findings:

Through Sonogashira coupling reactions, the terminal alkyne of this compound can be coupled with various aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and constructing conjugated systems. By choosing different aromatic or heteroaromatic halides, the electronic properties, such as the absorption and emission wavelengths, of the resulting molecules can be systematically varied. The development of such conjugated materials is crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netdntb.gov.ua

The electronic properties of polymers derived from alkyne-containing monomers can be tuned by controlling the polymer backbone's conjugation and the nature of the side chains. nih.gov The pyrrolidinone group in this compound can enhance the solubility and processability of such polymers, which is a significant advantage in the fabrication of electronic devices. mdpi.com

Exploration of this compound in Polymer Chemistry and Materials Science

The dual functionality of this compound also makes it a promising candidate for applications in polymer chemistry and materials science. It can be used as a monomer for the synthesis of novel polymers or as a functionalizing agent to modify the surfaces of materials.

Incorporation into Polymeric Structures via Alkyne Polymerization

The terminal alkyne group of this compound allows it to act as a monomer in various polymerization reactions.

Research Findings:

Alkyne-containing monomers can be polymerized through several methods, including transition-metal-catalyzed polymerization and radical polymerization. The resulting polymers possess a polyalkyne backbone, which can exhibit interesting electronic and optical properties. researchgate.net The pendant pyrrolidinone groups along the polymer chain can impart specific properties, such as improved solubility in polar solvents and the potential for hydrogen bonding interactions, which can influence the polymer's morphology and bulk properties.

The general scheme for the polymerization of a terminal alkyne is shown below:

n(HC≡C-R) → [-CH=C(R)-]n

In the case of this compound, 'R' would be the -(CH₂)₂-N(C=O)CH₂CH₂CH₂- group. The properties of the resulting polymer can be influenced by the choice of polymerization catalyst and conditions, which can affect the polymer's molecular weight, polydispersity, and tacticity.

Functionalization of Materials Surfaces

The terminal alkyne of this compound is an ideal handle for the covalent attachment of this molecule to material surfaces through "click" chemistry.

Research Findings:

Surfaces functionalized with azide groups can be readily modified by reacting them with this compound via the CuAAC reaction. nih.gov This allows for the introduction of the pyrrolidinone functionality onto a wide range of materials, including nanoparticles, silicon wafers, and polymer films. rsc.org The pyrrolidinone-functionalized surfaces can exhibit altered properties, such as changes in wettability, biocompatibility, and adhesion.

This surface modification strategy is highly versatile and has been employed in various fields, including biomedicine for the creation of biocompatible coatings and in electronics for the development of functional interfaces. researchgate.netkit.edu The ability to graft polymers from surfaces functionalized with initiator groups is another powerful application. A surface modified with this compound could potentially be further functionalized to initiate "grafting-from" polymerizations, leading to the growth of polymer brushes with tailored properties. nih.govnih.gov

The table below outlines the potential applications of surface functionalization with this compound.

| Material Surface | Functionalization Goal | Potential Application |

| Silica Nanoparticles | Improve dispersibility in polar media | Drug delivery, composite materials |

| Gold Surfaces | Create biocompatible interface | Biosensors, medical implants |

| Polymer Membranes | Modify surface hydrophilicity | Filtration, antifouling coatings |

| Graphene Oxide | Enhance processability and functionality | Advanced composite materials |

This table illustrates potential applications based on established surface chemistry principles.

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

While the synthesis of N-substituted pyrrolidin-2-ones can often be achieved by condensing primary amines with γ-butyrolactone (GBL) at high temperatures, future research must focus on greener and more efficient methods. The application of modern synthetic techniques could significantly improve the preparation of 1-(but-3-yn-1-yl)pyrrolidin-2-one.

Key areas for development include:

Catalytic Approaches: Investigating novel catalysts that can facilitate the lactamization process under milder conditions, reducing energy consumption and the formation of byproducts.

Green Solvents: Moving away from traditional organic solvents towards more environmentally benign options like water, ethanol, or ionic liquids. rsc.org

Ultrasound and Microwave Assistance: The use of ultrasound-assisted organic synthesis (UAOS) or microwave irradiation can dramatically shorten reaction times and improve yields, representing a more sustainable approach. unipa.itrsc.orgrsc.org

Below is a prospective comparison of a conventional synthetic route versus a proposed green methodology.

Table 1: Comparison of Synthetic Methodologies for this compound

| Parameter | Conventional Method | Proposed Green Method |

|---|---|---|

| Catalyst | None (thermal) | Citric Acid or other organocatalyst rsc.org |

| Solvent | Toluene or xylene | Ethanol or water rsc.org |

| Energy Source | High-temperature reflux (200-300°C) | Ultrasound irradiation rsc.orgrsc.org |

| Reaction Time | 12-24 hours | 1-2 hours |

| Work-up | Solvent extraction, distillation | Filtration, minimal purification rsc.org |

| Yield | Moderate | Potentially Excellent rsc.org |

This table presents a hypothetical comparison to guide future research.

Exploration of Unconventional Reactivity Modes for the Alkyne and Lactam Moieties

The alkyne and lactam groups are well-known in organic synthesis, but their combined presence in this compound allows for the exploration of unique intramolecular and intermolecular reactions. Alkynes are exceptionally versatile coupling partners in transition metal-catalyzed reactions due to their high degree of unsaturation. chemrxiv.orgnumberanalytics.com

Future research could focus on:

Intramolecular Cyclizations: Gold-catalyzed reactions of amide-alkynes are known to produce functionalized γ-lactams. rsc.org Investigating similar intramolecular cyclizations could lead to novel polycyclic systems containing the pyrrolidinone core.

Cycloaddition Reactions: The terminal alkyne is a prime candidate for various cycloaddition reactions, such as the copper-catalyzed alkyne-nitrone cycloaddition (Kinugasa reaction) to form β-lactams or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netuoregon.edu Exploring these reactions could yield complex heterocyclic structures.

Annulation Reactions: Using the alkyne as an annulating agent in metal-catalyzed C-H activation processes could lead to the construction of intricate molecular scaffolds. chemrxiv.org

Smiles-Truce Rearrangements: Recent methods have shown that functionalized pyrrolidinones can be synthesized via a one-pot Smiles-Truce cascade, a pathway that could be adapted for this molecule. acs.org

Table 2: Potential Unconventional Reactions

| Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|

| Intramolecular Hydroamination/Cyclization | Gold or Platinum catalysts | Bicyclic lactams |

| [3+2] Cycloaddition (Kinugasa Reaction) | Copper(I) catalyst, Nitrones researchgate.net | Spiro-β-lactam pyrrolidinones |

| Gold-Catalyzed Oxidative Cyclization | Gold catalyst, Oxidant rsc.org | Functionalized bicyclic γ-lactams |

This table outlines potential research avenues based on known reactivity patterns of related compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the potential for automation. The synthesis and subsequent derivatization of this compound are well-suited for integration into flow platforms.

Future work in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the target molecule, potentially using packed-bed reactors with immobilized catalysts.

Automated Derivatization: Creating an automated platform where the alkyne moiety is functionalized in-line using a variety of reagents, enabling rapid library synthesis for drug discovery.

Telescoped Reactions: Combining the synthesis and a subsequent transformation (e.g., a cycloaddition) into a single, continuous "telescoped" process without isolating intermediates.

Table 3: Comparison of Batch vs. Flow Synthesis for Derivatization

| Parameter | Batch Synthesis | Proposed Flow Synthesis |

|---|---|---|

| Heat Transfer | Slow, inefficient | Rapid, efficient |

| Safety | Risk of thermal runaway with exothermic reactions | Minimized risk, small reaction volume |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by running longer |

| Automation | Limited | High potential for full automation |

| Library Synthesis | Sequential, time-consuming | Parallel or rapid sequential synthesis |

This table illustrates the theoretical advantages of applying flow chemistry to the reactions of this compound.

Advanced Computational Design of Novel Reactions and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity. rsc.org Applying these methods to this compound can accelerate the discovery of new reactions and applications.

Prospective computational studies could include:

Reaction Mechanism Elucidation: Modeling transition states and reaction pathways for potential transformations, such as intramolecular cyclizations, to predict feasibility and selectivity. researchgate.net

Catalyst Design: Computationally screening different catalysts for known alkyne reactions to identify more efficient or selective systems for this specific substrate.

Predicting Reactivity: Using conceptual DFT to analyze the Fukui function and local softness of the alkyne and lactam moieties can help rationalize and predict their reactivity in various cycloaddition reactions. rsc.org This approach can help in designing mechanically responsive molecules or identifying ideal attachment points. rsc.org

Expansion into Photo- and Electro-Chemical Transformations

Photochemistry and electrochemistry offer green and powerful alternatives to traditional thermal reactions, often enabling unique transformations by accessing excited states or generating reactive intermediates under mild conditions. researchgate.netiupac.org

Emerging avenues in this domain include:

Photochemical Cycloadditions: The irradiation of molecules containing multiple π-systems can lead to intramolecular cycloadditions, forming strained ring systems. iupac.orgresearchgate.net Exploring the photochemistry of this compound could yield novel, complex polycyclic structures.

Electrochemical Synthesis: Organic electrochemistry avoids stoichiometric redox reagents by using the electron as a "green" reactant. researchgate.net This could be applied to the synthesis of the parent molecule or its derivatives. For example, electrochemically driven C-N cross-coupling methods could be explored. chemrxiv.org

Electrochemical Oxidation/Reduction: The alkyne moiety can be targeted through electrochemical oxidation to generate α-keto acetals in the presence of alcohols, a transformation that could be applied to this molecule. acs.org Similarly, electrochemical generation of carbanions from alkynes can enable coupling with aldehydes. acs.org Gold N-heterocyclic carbene complexes, which are potent catalysts, can also be generated electrochemically for direct use in catalysis. chemistryviews.org

Q & A

Q. What are the established synthetic routes for 1-(But-3-yn-1-yl)pyrrolidin-2-one, and what reaction conditions optimize yield?

The synthesis typically involves functionalizing the pyrrolidin-2-one core with a propargyl (but-3-yn-1-yl) group. A common approach includes:

- Step 1 : Alkylation of pyrrolidin-2-one using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimal conditions: - Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis.

Yield improvements are achieved by slow addition of alkylating agents and inert atmosphere (N₂/Ar) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR :

- ¹H NMR : Signals at δ 4.5–5.0 ppm (protons adjacent to the alkyne) and δ 2.5–3.5 ppm (pyrrolidinone ring protons).

- ¹³C NMR : Peaks at ~70–80 ppm (sp-hybridized carbons) and ~175 ppm (ketone carbonyl).

- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and ~1680 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular weight (e.g., 151.2 g/mol) .

Q. What safety precautions are recommended for handling this compound?

- Toxicity : Limited data available, but structural analogs (e.g., pyrrolidinone derivatives) may cause irritation. Assume precautionary measures:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with copious water (≥15 minutes) and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics : Simulate solvent interactions to assess stability in polar/nonpolar media.

- Docking Studies : For biological applications, model interactions with target proteins (e.g., enzymes) .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Q. What strategies improve the regioselectivity of propargyl group attachment to pyrrolidin-2-one?

Q. How to analyze crystallographic data for structural confirmation?

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during alkylation.

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for large-scale batches.

- Quality Control : Implement in-line HPLC to monitor intermediates .

Q. How does the electronic nature of the propargyl group influence the compound’s stability?

Q. What bioassay models are suitable for evaluating its biological activity?

- In Vitro : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- Cellular Models : Use HEK293 or HeLa cells for cytotoxicity profiling (IC₅₀ determination).

- Controls : Include structurally related analogs (e.g., 1-(Prop-2-yn-1-yl)pyrrolidine) to assess specificity .

Methodological Notes

- Data Reproducibility : Document solvent batch numbers and reaction times rigorously.

- Contradiction Management : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations).

- Safety Compliance : Follow GHS guidelines even if specific hazard data is absent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.